molecular formula C16H28O B12677423 Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene CAS No. 94278-37-2

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene

Katalognummer: B12677423
CAS-Nummer: 94278-37-2
Molekulargewicht: 236.39 g/mol
InChI-Schlüssel: CAASAEIMOLBQBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is a chemical compound with the molecular formula C16H28O and a molecular weight of 236.39292 . This compound is known for its unique structure, which includes multiple methyl groups and a methoxy group attached to a naphthalene core. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene involves several steps. One common synthetic route includes the hydrogenation of a precursor compound under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is utilized in various scientific research fields:

Wirkmechanismus

The mechanism by which Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Eigenschaften

CAS-Nummer

94278-37-2

Molekularformel

C16H28O

Molekulargewicht

236.39 g/mol

IUPAC-Name

10-methoxy-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene

InChI

InChI=1S/C16H28O/c1-14(2)8-7-12(17-5)13-15(3,4)11-6-9-16(13,14)10-11/h11-13H,6-10H2,1-5H3

InChI-Schlüssel

CAASAEIMOLBQBR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(C2C13CCC(C3)C2(C)C)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.